molecular formula C16H21N3O2S B216264 N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide

N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide

Cat. No. B216264
M. Wt: 319.4 g/mol
InChI Key: LNQQVRWJCIXADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the thiadiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets in the body. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation. Additionally, this compound has been shown to modulate the activity of certain signaling pathways that are involved in the regulation of gene expression and cellular metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide are diverse and depend on the specific molecular targets that it interacts with. In general, this compound has been shown to have potent anti-inflammatory, antitumor, and antimicrobial activities. Additionally, this compound has been shown to have neuroprotective effects and to modulate the activity of certain neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide in lab experiments include its potency, selectivity, and diverse biological activities. This compound is a valuable tool for investigating the mechanisms of various cellular processes and for developing new therapeutic agents. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and synthesize it.

Future Directions

There are many future directions for research on N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide. Some potential areas of investigation include:
1. Further studies on the mechanism of action of this compound and its interaction with specific molecular targets.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Investigation of the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
4. Studies on the potential neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases.
5. Investigation of the potential applications of this compound in the development of new antibacterial and antifungal agents.
Overall, N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide is a valuable compound for scientific research with diverse biological activities and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing this compound involves the reaction of 5-neopentyl-1,3,4-thiadiazole-2-amine with 2-phenoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain a pure compound.

Scientific Research Applications

N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biochemistry and pharmacology, this compound has been studied for its mechanism of action and its effects on various biochemical and physiological processes.

properties

Product Name

N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide

InChI

InChI=1S/C16H21N3O2S/c1-11(21-12-8-6-5-7-9-12)14(20)17-15-19-18-13(22-15)10-16(2,3)4/h5-9,11H,10H2,1-4H3,(H,17,19,20)

InChI Key

LNQQVRWJCIXADU-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=NN=C(S1)CC(C)(C)C)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)CC(C)(C)C)OC2=CC=CC=C2

Origin of Product

United States

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